Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-
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Overview
Description
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- is a complex organotin compound Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- typically involves the reaction of triphenylstannane with a suitable dibutylamino-thioxomethylthio reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity. Safety measures are crucial due to the potential toxicity of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to simpler organotin hydrides.
Substitution: The dibutylamino-thioxomethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides .
Scientific Research Applications
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in various transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- exerts its effects involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as radical formation and electron transfer. This coordination ability makes it a versatile catalyst in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin hydride (Bu₃SnH)
- Triphenylstannane (Ph₃SnH)
- Dibutyltin oxide (Bu₂SnO)
Uniqueness
Compared to these similar compounds, Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- offers unique reactivity due to the presence of the dibutylamino-thioxomethylthio group. This group enhances its ability to participate in specific reactions, making it more versatile in certain applications .
Properties
CAS No. |
59086-67-8 |
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Molecular Formula |
C27H33NS2Sn |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
triphenylstannyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.3C6H5.Sn/c1-3-5-7-10(9(11)12)8-6-4-2;3*1-2-4-6-5-3-1;/h3-8H2,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
MFHYFUMGXOZCFY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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